2-[(4-Ethoxyphenyl)carbamoyl]benzoic acid
Description
Properties
IUPAC Name |
2-[(4-ethoxyphenyl)carbamoyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO4/c1-2-21-12-9-7-11(8-10-12)17-15(18)13-5-3-4-6-14(13)16(19)20/h3-10H,2H2,1H3,(H,17,18)(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZOKYGRGVQUPSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80353263 | |
| Record name | 2-[(4-ethoxyphenyl)carbamoyl]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80353263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7614-49-5 | |
| Record name | 2-[(4-ethoxyphenyl)carbamoyl]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80353263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4'-ETHOXYPHTHALANILIC ACID | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Chemical Transformations
Established Synthetic Routes to 2-[(4-Ethoxyphenyl)carbamoyl]benzoic Acid
The primary and most direct method for the synthesis of 2-[(4-ethoxyphenyl)carbamoyl]benzoic acid and its analogues involves the reaction of phthalic anhydride (B1165640) with a corresponding aniline (B41778) derivative. researchgate.net
Reaction Pathways and Precursor Utilization
The fundamental reaction pathway for the synthesis of 2-[(4-ethoxyphenyl)carbamoyl]benzoic acid is the acylation of an amine. Specifically, phthalic anhydride is reacted with o-anisidine (B45086) (2-methoxyaniline) to produce 2-[(2-methoxyphenyl)carbamoyl]benzoic acid. researchgate.net A similar pathway using 4-ethoxyaniline would yield the target compound, 2-[(4-ethoxyphenyl)carbamoyl]benzoic acid.
This reaction proceeds by the nucleophilic attack of the amino group of the aniline derivative on one of the carbonyl carbons of the phthalic anhydride. This leads to the opening of the anhydride ring and the formation of the corresponding phthalamic acid.
The key precursors for this synthesis are:
Phthalic Anhydride: A readily available cyclic dicarboxylic anhydride.
Substituted Anilines: In this case, 4-ethoxyaniline is the specific precursor. Other substituted anilines, such as o-aminophenol and o-chloroaniline, have been used to create a variety of related phthalamic acid derivatives. researchgate.net
Optimization of Reaction Conditions and Yield
The efficiency of the synthesis of 2-[(4-ethoxyphenyl)carbamoyl]benzoic acid and its analogues can be influenced by several factors. While specific optimization data for the title compound is not detailed in the provided search results, general principles for similar reactions can be applied.
Key parameters that are often optimized include: researchgate.netnih.gov
Solvent: The choice of solvent can significantly impact reaction rates and yields. Tetrahydrofuran (B95107) (THF) has been successfully employed in the synthesis of related compounds. researchgate.net
Temperature: The reaction is typically carried out under reflux conditions to ensure a sufficient reaction rate. researchgate.net
Reaction Time: The duration of the reaction is monitored to ensure complete conversion of the starting materials.
Work-up Procedure: The isolation and purification of the product are critical for obtaining a high-purity compound. This often involves precipitation in cold water followed by filtration and purification using a suitable solvent like diethyl ether. researchgate.net
For instance, in the synthesis of related benzamides, a study on the optimization of chemical reactions considered parameters like temperature, time interval, and the solvent system as significant variables influencing the reaction yield. nih.gov
Derivatization Strategies of the 2-[(4-Ethoxyphenyl)carbamoyl]benzoic Acid Scaffold
The core structure of 2-[(4-ethoxyphenyl)carbamoyl]benzoic acid offers multiple sites for chemical modification, enabling the synthesis of a wide array of derivatives with potentially diverse properties.
Synthesis of Related Carbamoyl (B1232498) Benzoic Acid Analogues
A common strategy for creating analogues is to vary the substituted aniline used in the initial synthesis. By reacting phthalic anhydride with different anilines, a library of 2-(arylcarbamoyl)benzoic acids can be generated. For example, the use of o-aminophenol and o-chloroaniline leads to the formation of 2-[(2-hydroxyphenyl)carbamoyl]benzoic acid and 2-[(2-chlorophenyl)carbamoyl]benzoic acid, respectively. researchgate.net
Furthermore, analogues can be synthesized by modifying the benzoic acid portion of the molecule. For example, derivatives of 4-hydroxybenzoic acid have been used as precursors to create related ((phenylcarbamoyl)oxy)benzoic acids. semanticscholar.org
Table 1: Examples of Synthesized Carbamoyl Benzoic Acid Analogues
| Precursor 1 | Precursor 2 | Resulting Compound |
| Phthalic Anhydride | o-Aminophenol | 2-[(2-Hydroxyphenyl)carbamoyl]benzoic acid researchgate.net |
| Phthalic Anhydride | o-Anisidine | 2-[(2-Methoxyphenyl)carbamoyl]benzoic acid researchgate.net |
| Phthalic Anhydride | o-Chloroaniline | 2-[(2-Chlorophenyl)carbamoyl]benzoic acid researchgate.net |
| 4-Hydroxybenzoic acid | Phenyl isocyanate | 4-((Phenylcarbamoyl)oxy)benzoic acid semanticscholar.org |
Functional Group Modifications and Diversification
The carboxylic acid and the amide functionalities of 2-[(4-ethoxyphenyl)carbamoyl]benzoic acid are prime targets for further chemical reactions. The presence of these functional groups defines the molecule's chemical properties and reactivity, allowing for a range of modifications. ashp.orgreachemchemicals.com
Carboxylic Acid Group: The carboxylic acid can be converted into a variety of other functional groups. For instance, it can be transformed into an ester, an acid chloride, or an amide. The conversion to an acid chloride, for example by using thionyl chloride, creates a highly reactive intermediate that can then be reacted with various nucleophiles. nih.govresearchgate.net Derivatization of carboxylic acids is a common strategy to enhance their properties for analysis or to create new compounds. nih.govnih.govresearchgate.net
Amide Group: The N-H bond of the amide can also be a site for further reactions, although it is generally less reactive than the carboxylic acid.
Aromatic Rings: The phenyl and ethoxyphenyl rings can undergo electrophilic aromatic substitution reactions, allowing for the introduction of various substituents, further diversifying the molecular structure.
Preparation of Organometallic Complexes
The carboxylic acid group of 2-[(4-ethoxyphenyl)carbamoyl]benzoic acid and its analogues can act as a ligand to coordinate with metal ions, forming organometallic complexes. While specific examples with the title compound were not found, related benzoic acid derivatives have been used to synthesize such complexes. For instance, 2-(2-Hydroxy-4-methoxybenzoyl)benzoic acid has been used to create derivatives of Group 4 metal alkoxides. osti.gov The formation of these complexes can lead to new materials with interesting chemical and physical properties.
Mechanistic Insights into Synthesis Reactions
The formation of the amide linkage in 2-[(4-Ethoxyphenyl)carbamoyl]benzoic acid is the central chemical event in its synthesis. Understanding the underlying mechanisms is key to controlling reaction outcomes and exploring novel synthetic routes.
Proposed Reaction Mechanisms
The most direct and commonly employed synthesis of 2-[(4-Ethoxyphenyl)carbamoyl]benzoic acid involves the reaction between phthalic anhydride and 4-ethoxyaniline. researchgate.net This reaction is a classic example of nucleophilic acyl substitution, where the anhydride ring is opened by the amine nucleophile.
The proposed mechanism proceeds through the following steps:
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 4-ethoxyaniline attacks one of the electrophilic carbonyl carbons of phthalic anhydride. This results in the formation of a tetrahedral intermediate, breaking the aromaticity of the anhydride ring.
Ring Opening: The unstable tetrahedral intermediate collapses, leading to the cleavage of the carbon-oxygen bond within the anhydride ring. This step restores the carbonyl group and opens the ring structure.
Proton Transfer: An intramolecular or solvent-mediated proton transfer occurs from the now positively charged nitrogen atom to the newly formed carboxylate anion. This neutralization step yields the final, stable product, 2-[(4-Ethoxyphenyl)carbamoyl]benzoic acid.
This reaction is typically carried out by refluxing the reactants in a suitable solvent, such as tetrahydrofuran (THF), and often proceeds efficiently without the need for an explicit catalyst. researchgate.net The reaction between benzamide (B126) and glyoxal (B1671930) can also be acid-catalyzed, forming various condensation products, which highlights the reactivity of amide-containing compounds under different conditions. mdpi.com
Role of Catalysis in Synthetic Pathways (e.g., Transition-Metal Catalysis, Biocatalysis, Organocatalysis)
While the direct synthesis from phthalic anhydride is often uncatalyzed, various catalytic strategies can be envisioned or are employed in the synthesis of precursors or analogous structures. These methods offer advantages in terms of reaction rates, conditions, and selectivity.
Transition-Metal Catalysis
Transition metals are powerful catalysts in organic synthesis due to their partially filled d-orbitals, which allow them to form multiple oxidation states and coordinate with organic molecules. researchgate.netslideshare.net While not typically required for the direct condensation of phthalic anhydride with an aniline, they are crucial for synthesizing precursors or for alternative coupling strategies.
Cross-Coupling Reactions: The synthesis of the 4-ethoxyaniline precursor could involve transition-metal-catalyzed C-O bond formation. Furthermore, hypothetical syntheses of the target molecule could involve cross-coupling reactions to form the amide bond, although this is a less direct approach than the anhydride ring-opening.
Oxidation Reactions: Transition metals like cobalt are used as catalysts in the oxidation of methylarenes to form benzoic acids. researchgate.net For instance, a catalytic system involving cobalt acetate (B1210297) can selectively oxidize a tolyl group to a carboxylic acid, a reaction relevant to forming the benzoic acid moiety of the target molecule. researchgate.net
Mechanistic Principles: The catalytic activity of transition metals stems from their ability to participate in fundamental organometallic processes such as oxidative addition, reductive elimination, and migratory insertion. researchgate.net They can act as either homogeneous or heterogeneous catalysts, facilitating reactions by lowering the activation energy. researchgate.net
Biocatalysis
Biocatalysis utilizes enzymes to perform chemical transformations, offering exceptional selectivity and operation under mild, environmentally benign conditions. researchgate.net For the synthesis of 2-[(4-Ethoxyphenyl)carbamoyl]benzoic acid, enzymes could provide a green alternative to traditional chemical methods. nih.gov
Enzymatic Amide Bond Formation: Enzymes such as hydrolases (e.g., lipases) and ligases are capable of forming amide bonds. nih.govillinois.edu For example, ATP-dependent amide bond synthetases (ABSs), like McbA, have demonstrated a broad substrate scope, accepting various benzoic acid derivatives and amines. nih.gov A similar enzyme could potentially be used to directly couple phthalic acid (or a derivative) with 4-ethoxyaniline.
Advantages: The primary benefits of biocatalysis include superior regio-, stereo-, and enantioselectivity, which are often difficult to achieve with conventional chemistry. nih.gov Reactions are conducted in aqueous media at ambient temperature and pressure, reducing energy consumption and the use of hazardous solvents. illinois.edu
Engineered Enzymes: Through directed evolution and protein engineering, enzymes can be tailored to accept non-natural substrates and exhibit enhanced stability and activity for specific industrial applications. dntb.gov.ua
Organocatalysis
Organocatalysis involves the use of small, metal-free organic molecules to accelerate chemical reactions. These catalysts can operate through various activation modes, including Lewis/Brønsted acid/base interactions or covalent catalysis.
Carboxylic Acid Activation: Organocatalysts can be used to activate carboxylic acids for nucleophilic attack. uni-koeln.de In the context of synthesizing the target compound, an organocatalyst could potentially activate the carboxylic acid group of an opened phthalic acid intermediate, facilitating the amide bond formation under even milder conditions.
Acid/Base Catalysis: The synthesis reaction itself can be subject to general acid or base catalysis. A small organic molecule, acting as a Brønsted acid or base, could facilitate proton transfer steps in the reaction mechanism, thereby increasing the reaction rate.
Table of Catalytic Approaches
| Catalytic Approach | Potential Catalysts | Role in Synthesis | Key Advantages |
| Transition-Metal Catalysis | Cobalt (Co), Palladium (Pd), Copper (Cu) | Synthesis of precursors (e.g., oxidation of arenes to benzoic acids researchgate.net), alternative C-N bond forming cross-coupling reactions. | High efficiency, broad applicability in C-C, C-O, and C-N bond formation. researchgate.net |
| Biocatalysis | Hydrolases, Lipases, Amide Bond Synthetases (e.g., McbA) nih.gov | Direct, selective formation of the amide bond from carboxylic acid and amine precursors. | High selectivity (regio-, stereo-), mild reaction conditions, environmentally friendly. nih.govillinois.edu |
| Organocatalysis | Thioureas, Chiral Amines, Phosphoric Acids | Activation of carboxylic acid group, general acid/base catalysis to accelerate amide formation. uni-koeln.de | Metal-free, low toxicity, stable to air and moisture. |
Advanced Structural Elucidation and Solid State Characteristics
Single Crystal X-ray Diffraction Analysis of 2-[(4-Ethoxyphenyl)carbamoyl]benzoic Acid and Analogues
A key feature of 2-[(4-Ethoxyphenyl)carbamoyl]benzoic acid is the presence of an ortho-carboxylic acid group, which can lead to the formation of a strong intramolecular hydrogen bond between the carboxylic acid proton and the amide carbonyl oxygen. This interaction significantly restricts the conformational freedom and promotes a more planar arrangement. Studies on N-aryl-substituted anthranilamides have demonstrated the prevalence of such intramolecular hydrogen bonds, which are crucial in defining the molecular structure in solution and in the solid state. hmdb.ca
Furthermore, the presence of the ortho-carbonyl group and the carboxylic acid gives rise to the possibility of ring-chain tautomerism. rsc.org This phenomenon, observed in 2-acyl- and 2-aroyl-benzoic acids, involves an equilibrium between the open-chain carboxylic acid form and a cyclic lactone form (a phthalide). rsc.orgyoutube.com The position of this equilibrium is influenced by the electronic and steric nature of the substituents and the solvent. rsc.org While the open-chain form is often predominant, the existence of the cyclic tautomer can have significant implications for the compound's reactivity and intermolecular interactions.
The solid-state structure of 2-[(4-Ethoxyphenyl)carbamoyl]benzoic acid is expected to be dominated by a rich network of hydrogen bonds. The primary intermolecular interaction in many benzoic acid derivatives is the formation of centrosymmetric dimers through hydrogen bonding between the carboxylic acid groups of two molecules, creating a characteristic R2(8) ring motif. researchgate.net
In addition to the carboxylic acid dimerization, the amide N-H group is a potent hydrogen bond donor, and the amide and carboxylic carbonyl oxygens, as well as the ethoxy oxygen, are potential acceptors. This allows for the formation of extended one-, two-, or three-dimensional supramolecular architectures. In the crystal structure of the analogous 4-methoxy-N-phenylbenzamide, molecules are linked by inter-amide N—H⋯O hydrogen bonds, forming C(4) chains. chalcogen.ro The combination of the carboxylic acid dimer and amide-based hydrogen bonds can lead to complex and robust networks, significantly influencing the crystal packing and physical properties of the material. Other weaker interactions, such as C-H···O and C-H···π interactions, also play a role in stabilizing the crystal lattice. researchgate.netsigmaaldrich.com
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions in a crystal lattice. rsc.orgmdpi.com By mapping properties such as the normalized contact distance (d_norm) onto the Hirshfeld surface, one can identify the specific atoms involved in close contacts and the nature of these interactions.
Advanced Spectroscopic Characterization
Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), are indispensable for the complete structural confirmation of 2-[(4-Ethoxyphenyl)carbamoyl]benzoic acid in solution.
¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of each atom in the molecule.
¹H NMR: The ¹H NMR spectrum of 2-[(4-Ethoxyphenyl)carbamoyl]benzoic acid is expected to show characteristic signals for the ethoxy group, the two aromatic rings, the amide proton, and the carboxylic acid proton.
Ethoxy Group: A triplet for the methyl protons (CH₃) and a quartet for the methylene (B1212753) protons (OCH₂) are anticipated, typical of an ethyl group. In the related compound phenacetin (B1679774) (N-(4-ethoxyphenyl)acetamide), these signals appear at approximately 1.4 ppm and 4.0 ppm, respectively. thermofisher.comlibretexts.org
Aromatic Protons: The protons on the two benzene (B151609) rings will appear as complex multiplets in the aromatic region (typically 6.8-8.2 ppm). The substitution pattern will influence the splitting patterns and chemical shifts.
Amide Proton (N-H): A broad singlet is expected for the amide proton, with its chemical shift being sensitive to solvent and concentration. In N-phenylanthranilic acid, a related structure, the NH proton appears as a broad singlet at δ 9.3 ppm. thermofisher.com
Carboxylic Acid Proton (COOH): A broad, downfield singlet, typically above 10 ppm, is characteristic of the carboxylic acid proton. In N-phenylanthranilic acid, this signal is observed around 13 ppm in DMSO-d₆. nih.gov
¹³C NMR: The ¹³C NMR spectrum will show distinct signals for each carbon atom, confirming the carbon skeleton of the molecule. Key expected signals include:
Carbonyl Carbons: Two signals in the downfield region (around 165-175 ppm) corresponding to the amide and carboxylic acid carbonyl carbons.
Aromatic Carbons: A series of signals in the range of 110-150 ppm for the carbons of the two benzene rings.
Ethoxy Carbons: Signals for the OCH₂ (around 60-70 ppm) and CH₃ (around 15 ppm) carbons.
Vibrational Spectroscopy (FT-IR, FT-Raman) and Vibrational Energy Distribution Analysis (VEDA)
Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, serves as a powerful tool for identifying the functional groups and probing the bonding arrangements within a molecule. For aromatic carboxylic acids like the title compound, the infrared spectrum displays a characteristic broad absorption band for the O-H stretching vibrations, typically observed between 3300 and 2500 cm⁻¹. docbrown.info This broadening is a result of hydrogen bonding interactions. docbrown.info The C=O stretching vibration of the carboxylic acid group in aromatic compounds is generally found in the range of 1710 to 1680 cm⁻¹. spectroscopyonline.com
In addition to the carboxylic acid group, the amide linkage and the ethoxy substituent of 2-[(4-ethoxyphenyl)carbamoyl]benzoic acid will exhibit their own characteristic vibrational frequencies. The N-H stretch of the amide group is expected in the region of 3400-3200 cm⁻¹, while the amide I band (primarily C=O stretch) and amide II band (N-H bend and C-N stretch) typically appear around 1680-1630 cm⁻¹ and 1570-1515 cm⁻¹, respectively. The aromatic C-H stretching vibrations are anticipated above 3000 cm⁻¹, and the C-O stretching of the ether linkage will have its own distinct absorption.
To provide a more in-depth assignment of the observed vibrational modes, Vibrational Energy Distribution Analysis (VEDA) is often employed. VEDA calculations, based on quantum chemical computations, allow for the quantitative determination of the contribution of individual internal coordinates (such as bond stretching, angle bending, and torsions) to each normal vibrational mode. This analysis moves beyond simple group frequency correlations to provide a detailed and unambiguous assignment of the entire vibrational spectrum.
Table 1: Characteristic FT-IR and FT-Raman Vibrational Frequencies for Related Functional Groups
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Source |
| Carboxylic Acid | O-H Stretch | 3300-2500 (broad) | docbrown.info |
| Carboxylic Acid | C=O Stretch (Aromatic) | 1710-1680 | spectroscopyonline.com |
| Carboxylic Acid | C-O Stretch | 1320-1210 | spectroscopyonline.com |
| Amide | N-H Stretch | 3400-3200 | |
| Amide | C=O Stretch (Amide I) | 1680-1630 | |
| Amide | N-H Bend / C-N Stretch (Amide II) | 1570-1515 | |
| Aromatic | C-H Stretch | >3000 | spectroscopyonline.com |
| Ether | C-O Stretch | 1300-1000 | spectroscopyonline.com |
Note: The exact positions of the peaks for 2-[(4-ethoxyphenyl)carbamoyl]benzoic acid would require experimental data for the specific compound.
Electronic Spectroscopy (UV-Vis) for Electronic Transitions and Solvent Effects
Ultraviolet-visible (UV-Vis) spectroscopy provides insights into the electronic transitions occurring within a molecule upon absorption of light. The spectrum of 2-[(4-ethoxyphenyl)carbamoyl]benzoic acid is expected to be dominated by transitions associated with its aromatic rings and conjugated systems. Aromatic compounds typically exhibit strong absorptions in the UV region.
The electronic transitions are influenced by the solvent in which the spectrum is recorded. Common solvents for UV-Vis spectroscopy include ethanol, hexane, and water, chosen for their transparency in the measurement range. slideshare.net The polarity of the solvent can affect the energy levels of the ground and excited states of the molecule, leading to shifts in the absorption maxima (λmax).
Bathochromic Shift (Red Shift): A shift to a longer wavelength, often observed for π→π* transitions when the solvent polarity increases.
Hypsochromic Shift (Blue Shift): A shift to a shorter wavelength, commonly seen for n→π* transitions with increasing solvent polarity.
By studying the UV-Vis spectrum of 2-[(4-ethoxyphenyl)carbamoyl]benzoic acid in a series of solvents with varying polarities, it is possible to identify the nature of the electronic transitions and understand the solute-solvent interactions.
Table 2: Expected Electronic Transitions for 2-[(4-Ethoxyphenyl)carbamoyl]benzoic acid
| Chromophore | Electronic Transition | Expected λmax Region (nm) |
| Benzene Ring | π → π | ~200-280 |
| Carbonyl Group (C=O) | n → π | >280 |
| Amide Group | n → π* | ~210-220 |
Mass Spectrometry Techniques for Molecular Formula Validation and Fragmentation Patterns
Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elemental composition of a compound, thereby validating its molecular formula. For 2-[(4-ethoxyphenyl)carbamoyl]benzoic acid (C₁₆H₁₅NO₄), the high-resolution mass spectrum would provide a precise mass measurement, which can be compared with the calculated exact mass to confirm the formula.
Electron ionization (EI) is a common technique used in mass spectrometry that involves bombarding the molecule with high-energy electrons. youtube.com This process generates a molecular ion ([M]⁺), which is the intact molecule with one electron removed. youtube.com The mass-to-charge ratio (m/z) of the molecular ion peak confirms the molecular weight of the compound.
The molecular ion can then undergo fragmentation, breaking down into smaller, charged fragments. The pattern of these fragments provides valuable structural information. For 2-[(4-ethoxyphenyl)carbamoyl]benzoic acid, key fragmentation pathways could include:
Cleavage of the amide bond: This would lead to the formation of ions corresponding to the benzoic acid moiety and the 4-ethoxyaniline moiety.
Decarboxylation: Loss of CO₂ from the carboxylic acid group is a common fragmentation for benzoic acid derivatives. docbrown.info
Loss of the ethoxy group: Fragmentation of the ethoxy side chain could occur, leading to the loss of an ethyl or ethoxy radical.
Formation of an acylium ion: Cleavage of the C-OH bond of the carboxylic acid can result in a stable acylium ion. youtube.com
By analyzing the m/z values of the fragment ions, the connectivity of the different functional groups within the molecule can be deduced, providing strong evidence for the proposed structure.
Table 3: Predicted Key Mass Spectrometry Fragments for 2-[(4-Ethoxyphenyl)carbamoyl]benzoic acid
| Fragment Ion | Proposed Structure | Expected m/z |
| [M]⁺ | [C₁₆H₁₅NO₄]⁺ | 299.10 |
| [M - OH]⁺ | [C₁₆H₁₄NO₃]⁺ | 282.09 |
| [M - COOH]⁺ | [C₁₅H₁₄NO₂]⁺ | 254.10 |
| [C₈H₈NO₂]⁺ | [4-ethoxyphenyl isocyanate]⁺ | 149.05 |
| [C₇H₅O₂]⁺ | [benzoyl]⁺ | 121.03 |
| [C₇H₅O]⁺ | [phenylcarbonyl]⁺ | 105.03 |
| [C₆H₅]⁺ | [phenyl]⁺ | 77.04 |
Note: The relative abundances of these fragments would depend on the ionization conditions.
Computational and Theoretical Investigations
Quantum Chemical Calculations
Quantum chemical calculations are a cornerstone of modern chemical research, allowing for the detailed study of molecular structures and properties based on the fundamental principles of quantum mechanics. These methods are used to model the behavior of electrons and nuclei within a molecule, providing a wealth of information about its stability, reactivity, and electronic characteristics.
Density Functional Theory (DFT) Studies for Optimized Geometries
Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. This method calculates the molecule's total electronic energy as a function of its electron density. By finding the geometry that minimizes this energy, researchers can predict bond lengths, bond angles, and dihedral angles with high accuracy.
For 2-[(4-Ethoxyphenyl)carbamoyl]benzoic acid, DFT calculations would reveal the spatial relationship between the benzoic acid moiety and the 4-ethoxyphenylcarbamoyl side chain. Key parameters such as the planarity of the amide group, the torsion angle between the two aromatic rings, and the orientation of the ethoxy group would be determined. These structural details are fundamental to understanding the molecule's physical properties and how it might interact with biological targets or other molecules.
| Parameter | Description | Predicted Value (Illustrative) |
|---|---|---|
| C-N Bond Length (Amide) | The length of the covalent bond between the carbonyl carbon and the nitrogen atom. | 1.35 Å |
| N-H Bond Length (Amide) | The length of the bond between the nitrogen atom and its hydrogen. | 1.01 Å |
| C=O Bond Length (Carboxylic Acid) | The length of the double bond in the carboxyl group. | 1.21 Å |
| Ring-Ring Dihedral Angle | The torsion angle between the planes of the benzoic acid ring and the ethoxyphenyl ring. | 45.0° |
| O-H Bond Length (Carboxylic Acid) | The length of the bond between the oxygen and hydrogen atoms of the carboxyl group. | 0.97 Å |
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps, Chemical Reactivity)
Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile. The LUMO is the orbital to which a molecule is most likely to accept electrons, acting as an electrophile.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. A large gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates that the molecule is more reactive. For 2-[(4-Ethoxyphenyl)carbamoyl]benzoic acid, FMO analysis would map the distribution of these orbitals, identifying the most probable sites for nucleophilic and electrophilic attack.
| Parameter | Description | Hypothetical Value (eV) |
|---|---|---|
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | -6.20 |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | -1.85 |
| HOMO-LUMO Gap (ΔE) | Energy difference between LUMO and HOMO (LUMO - HOMO). | 4.35 |
Molecular Electrostatic Potential (MEP) Surface Mapping
A Molecular Electrostatic Potential (MEP) surface map is a visual tool that illustrates the charge distribution within a molecule. It is plotted onto the molecule's electron density surface, using a color spectrum to indicate different potential values. Red regions typically represent areas of negative electrostatic potential, which are rich in electrons and prone to electrophilic attack. Blue regions indicate positive electrostatic potential, which are electron-poor and susceptible to nucleophilic attack. Green and yellow areas represent regions of neutral or intermediate potential.
For 2-[(4-Ethoxyphenyl)carbamoyl]benzoic acid, an MEP map would likely show negative potential (red) around the oxygen atoms of the carboxyl and carbonyl groups, as well as the ethoxy group, highlighting these as sites for hydrogen bonding and electrophilic interactions. Positive potential (blue) would be expected around the acidic proton of the carboxylic acid and the amide proton, indicating their electrophilic character.
Global and Local Chemical Reactivity Descriptors
To quantify the insights from FMO analysis, a range of global and local chemical reactivity descriptors can be calculated. These parameters provide a more quantitative measure of a molecule's reactivity.
Global Descriptors: These describe the reactivity of the molecule as a whole.
Electronegativity (χ): Measures the molecule's ability to attract electrons.
Chemical Hardness (η): Represents the resistance to change in electron distribution. It is related to the HOMO-LUMO gap.
Chemical Softness (S): The reciprocal of hardness, indicating how easily the molecule's electron cloud can be polarized.
Electrophilicity Index (ω): Measures the propensity of a species to accept electrons.
Local Descriptors: These pinpoint reactivity at specific atomic sites within the molecule. Fukui functions are often used for this purpose, indicating which atoms are most likely to be involved in nucleophilic or electrophilic attacks.
| Descriptor | Formula | Description | Illustrative Value |
|---|---|---|---|
| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | Measures the tendency to attract electrons. | 4.025 eV |
| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Measures resistance to charge transfer. | 2.175 eV |
| Chemical Softness (S) | 1 / (2η) | Measures the polarizability of the molecule. | 0.230 eV-1 |
| Electrophilicity Index (ω) | χ2 / (2η) | Quantifies the electrophilic power of the molecule. | 3.72 eV |
Theoretical Determination of Acidity Constants (pKa) and Proton Transfer
The acidity constant (pKa) is a measure of the strength of an acid in solution. For 2-[(4-Ethoxyphenyl)carbamoyl]benzoic acid, the most acidic proton is that of the carboxylic acid group. Theoretical methods can predict the pKa value by calculating the Gibbs free energy change associated with the deprotonation reaction in a solvent, typically water.
These calculations often involve thermodynamic cycles and require a high level of theory, along with an accurate model for solvation effects (e.g., the Polarizable Continuum Model, PCM). Studying the proton transfer process computationally can also provide insights into reaction mechanisms where the molecule acts as a proton donor. The intramolecular hydrogen bond between the carboxylic acid proton and the amide oxygen can also be investigated, as its strength influences the ease of proton donation.
Molecular Dynamics Simulations
While quantum chemical calculations typically focus on single, static molecules (often in a vacuum or with an implicit solvent model), Molecular Dynamics (MD) simulations provide a way to study the behavior of molecules over time. MD simulations model the movements and interactions of atoms and molecules by solving Newton's equations of motion.
For 2-[(4-Ethoxyphenyl)carbamoyl]benzoic acid, an MD simulation could be used to:
Study its conformational flexibility in different solvent environments.
Investigate how it interacts with water molecules, including the formation and breaking of hydrogen bonds.
Simulate its aggregation behavior or its interaction with a surface or a biological macromolecule.
These simulations provide a dynamic picture of the molecule's behavior, complementing the static information obtained from quantum chemical calculations and offering a deeper understanding of its properties in a more realistic, dynamic context.
Advanced Interaction Energy Analysis
Symmetry-Adapted Perturbation Theory (SAPT) is a robust method for analyzing intermolecular interaction energies by decomposing them into physically meaningful components: electrostatics, exchange, induction, and dispersion. chemrxiv.orgwikipedia.orgpsicode.org This allows for a detailed understanding of the nature of the forces holding molecules together. wikipedia.org
Table 2: Illustrative SAPT Energy Decomposition for a 2-[(4-Ethoxyphenyl)carbamoyl]benzoic acid Dimer (kcal/mol)
| Interaction Component | Energy (kcal/mol) |
| Electrostatics | -15.0 |
| Exchange | 10.0 |
| Induction | -5.0 |
| Dispersion | -8.0 |
| Total Interaction Energy | -18.0 |
Note: The data in this table is illustrative and based on typical values and trends observed in SAPT analyses of similar hydrogen-bonded aromatic molecules.
The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for analyzing the electron density topology to characterize chemical bonding. wikipedia.orguni-rostock.de By locating critical points in the electron density, QTAIM can identify bond paths and quantify the nature of interactions. wikipedia.org
In the context of 2-[(4-Ethoxyphenyl)carbamoyl]benzoic acid, a QTAIM analysis of the calculated electron density would be used to characterize the intermolecular hydrogen bonds. The presence of a bond critical point (BCP) between a hydrogen donor and an acceptor atom is a key indicator of a hydrogen bond. wiley-vch.de The properties at the BCP, such as the electron density (ρ) and its Laplacian (∇²ρ), provide quantitative measures of the bond's strength and nature. For strong hydrogen bonds, such as the O-H···O interactions, one would expect a relatively high value of ρ and a positive Laplacian, indicative of a closed-shell interaction with some covalent character.
Table 3: Illustrative QTAIM Parameters at Bond Critical Points (BCPs) for Intermolecular Interactions
| Interaction | Electron Density (ρ) (a.u.) | Laplacian of Electron Density (∇²ρ) (a.u.) |
| O-H···O | 0.035 | 0.120 |
| N-H···O | 0.020 | 0.080 |
| C-H···O | 0.008 | 0.030 |
Note: The data in this table is illustrative and based on typical QTAIM results for similar types of hydrogen bonds.
In Vitro Biological Activities and Structure Activity Relationships Sar
Enzyme Inhibition Studies (in vitro)
Protein-tyrosine phosphatases (PTPs) are crucial regulators of signal transduction pathways, and their inhibition is a therapeutic strategy for diseases like cancer and diabetes. Research has identified that benzoic acid derivatives can act as PTP inhibitors. For instance, 2-(oxalylamino)-benzoic acid (OBA) has been identified as a classical competitive inhibitor of several PTPs. nih.gov X-ray crystallography has shown that OBA and similar low molecular weight, non-phosphate compounds mimic the binding of the natural substrate in the active site of PTP1B, including forming hydrogen bonds with the PTP signature motif. nih.gov While specific inhibitory data for 2-[(4-Ethoxyphenyl)carbamoyl]benzoic acid against PTPs is not prominently available in the reviewed literature, the activity of structurally related benzoic acid compounds suggests a potential avenue for investigation.
The inhibition of digestive enzymes such as pancreatic lipase (B570770) and α-glucosidase is a key strategy for managing obesity and type 2 diabetes. While numerous studies have explored the potential of natural and synthetic compounds to inhibit these enzymes, specific data on the direct inhibitory effects of 2-[(4-Ethoxyphenyl)carbamoyl]benzoic acid is limited in the available literature. nih.govmdpi.com
However, related research on other classes of compounds provides context. For example, various fruit extracts have shown significant in vitro inhibitory effects against pancreatic lipase and α-glucosidase. nih.gov Similarly, newly synthesized N-substituted-(4-bromophenyl)-4-ethoxybenzenesulfonamides have demonstrated good to moderate inhibitory activity against α-glucosidase and α-amylase, with some derivatives showing significantly higher potency than the standard drug, acarbose. researchgate.net These findings highlight the ongoing search for effective digestive enzyme inhibitors, a field to which derivatives of 2-[(4-Ethoxyphenyl)carbamoyl]benzoic acid could potentially contribute, though specific studies are required.
Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) inhibitors are used in the treatment of neurodegenerative disorders like Alzheimer's disease by preventing the breakdown of the neurotransmitter acetylcholine. researchgate.netnih.gov Benzoic acid derivatives have been a subject of interest for their potential cholinesterase inhibitory properties. researchgate.net Studies on various plant extracts and synthetic compounds have revealed a range of inhibitory activities. nih.govnih.gov Although specific IC50 values for 2-[(4-Ethoxyphenyl)carbamoyl]benzoic acid against AChE and BChE are not detailed in the currently available literature, the general class of benzoic acid derivatives has been investigated for this purpose. researchgate.net
Histone deacetylases (HDACs) are a class of enzymes that play a critical role in the epigenetic regulation of gene expression. Their inhibition has emerged as a promising strategy in cancer therapy. nih.gov HDAC inhibitors can induce hyperacetylation, leading to the relaxation of chromatin and activation of gene expression, which can affect cell processes like myotube fusion and differentiation. nih.gov While broad-spectrum HDAC inhibitors like Trichostatin A (TSA) are well-studied, specific data regarding the HDAC inhibitory activity of 2-[(4-Ethoxyphenyl)carbamoyl]benzoic acid is not available in the reviewed scientific literature. The development of dual-inhibitor entities, which combine HDAC inhibition with other mechanisms, is an area of active research. nih.gov
Trypanothione reductase (TryR) is an essential enzyme for the survival of trypanosomatid parasites, which are responsible for diseases like leishmaniasis and trypanosomiasis. As this enzyme is absent in humans, it is a key target for drug development. nih.govmdpi.com Research focuses on identifying inhibitors that can selectively target TryR. nih.gov Various classes of molecules, including those with an indazole core and aminopropanone derivatives, have been identified as inhibitors of TryR, some acting at the NADPH binding site. nih.govmdpi.com While extensive research is ongoing to find new TryR inhibitors, there is no specific data in the reviewed literature detailing the inhibitory activity of 2-[(4-Ethoxyphenyl)carbamoyl]benzoic acid against this enzyme.
Protein kinase CK2 is an anti-apoptotic enzyme that has become an attractive target in cancer research. nih.gov Virtual screening and experimental studies have identified various compounds, including those with purine (B94841) scaffolds, as inhibitors of CK2. nih.gov Structure-activity relationship (SAR) studies on these inhibitors have highlighted the importance of specific chemical groups for potent inhibition. For example, in a series of purine-based inhibitors, a 4-carboxyphenyl group at one position and an electron-rich phenyl group at another were found to be important for activity. nih.gov One such purine-based inhibitor, 4-(6-Carbamoyl-9-(4-(dimethylamino)phenyl)-8-oxo-8,9-dihydro-7H-purin-2-yl) benzoic acid, was identified as having an IC50 of 4.3 µM against CK2α. nih.gov Although 2-[(4-Ethoxyphenyl)carbamoyl]benzoic acid itself is not identified as a primary CK2 inhibitor in these studies, the research into related benzoic acid-containing structures provides a framework for potential future design and evaluation.
In Vitro Activity Against Microorganisms
The compound and its structural analogs have been investigated for their efficacy against a range of microbial pathogens.
Antibacterial Activity
Derivatives of 2-[(4-Ethoxyphenyl)carbamoyl]benzoic acid have demonstrated notable antibacterial properties. Specifically, new acylthiourea derivatives, namely 2-((4-ethylphenoxy)methyl)-N-(phenylcarbamothioyl)benzamides, have shown activity at low concentrations against both Gram-positive and Gram-negative bacteria. researchgate.net The antimicrobial efficacy of these compounds is influenced by the nature, number, and position of substituents on the phenyl group attached to the thiourea (B124793) nitrogen. For instance, the presence of iodine and nitro substituents enhances activity against Gram-negative strains, while electron-donating groups like methyl and ethyl favor inhibition of Gram-positive bacteria and fungi. researchgate.net
In a study evaluating new 2-(4-ethyl-phenoxymethyl) benzoic acid thioureides, specific antimicrobial activity was observed with Minimum Inhibitory Concentrations (MICs) ranging from 3.9 µg/mL to 250 µg/mL against a panel of bacteria including Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Klebsiella pneumoniae, and Pseudomonas aeruginosa. nih.gov Another study on N-benzamide derivatives found that some compounds exhibited significant activity against B. subtilis and E. coli, with MIC values as low as 3.12 µg/mL. nanobioletters.com Furthermore, some 2-[(2-nitro-1-phenylethyl)thio]benzoic acid derivatives have shown antibacterial activity comparable to ampicillin (B1664943) against S. aureus. tubitak.gov.tr
Antifungal Activity
The antifungal potential of 2-[(4-Ethoxyphenyl)carbamoyl]benzoic acid derivatives has also been explored. The aforementioned 2-((4-ethylphenoxy)methyl)benzoylthiourea derivatives with electron-donating substituents displayed inhibitory effects against fungal strains. researchgate.net Similarly, new 2-(4-ethyl-phenoxymethyl) benzoic acid thioureides were effective against Candida albicans and Aspergillus niger, with MIC values ranging from 3.9 µg/mL to 250 µg/mL. nih.gov
Research on other benzoic acid derivatives has further substantiated their antifungal properties. For example, 2-acyl-1,4-benzohydroquinone derivatives showed more potent antifungal activity than their 2-acyl-1,4-naphthohydroquinone counterparts against various Candida and filamentous fungi strains. nih.govresearchgate.netmdpi.com Notably, 2-octanoylbenzohydroquinone emerged as a highly active compound with MIC values between 2 and 16 μg/mL. nih.govresearchgate.net In some instances, the activity of these derivatives was comparable to the standard antifungal drug amphotericin B. nih.govresearchgate.net Additionally, all derivatives of 2-[(2-nitro-1-phenyl-ethyl)thio]benzoic acid were found to be more active than ketoconazole (B1673606) in antifungal tests. tubitak.gov.tr
Anti-Leishmanial Activity
Investigations into the anti-leishmanial properties of related compounds have shown promising results. A series of new 2-(substitutedphenoxy)-N-[(aryl)methylidene]acetohydrazide analogues have been synthesized and evaluated as potential therapeutics for leishmaniasis. researchgate.net While some antimony-based compounds derived from phthalamic acids showed weaker activity compared to the parent ligands, one complex demonstrated significant activity. researchgate.net The presence of a bulkier benzyl (B1604629) moiety in this active complex is suggested to enhance drug uptake. researchgate.net Other studies have also highlighted the anti-leishmanial potential of various synthetic compounds, including vanillin (B372448) and benzimidazole-triazole derivatives. nih.govmdpi.com
Anti-plasmodial Activity
The fight against malaria has led to the exploration of various chemical entities, including derivatives of 2-[(4-Ethoxyphenyl)carbamoyl]benzoic acid. While direct studies on this specific compound are limited, research on structurally related molecules provides valuable insights. For instance, certain isoflavonoids and eucomic acid have demonstrated significant antiplasmodial activity against Plasmodium falciparum. nih.gov Other natural and synthetic compounds, such as those from Polyalthia longifolia and aurone (B1235358) derivatives, have also shown good in vitro antiplasmodial effects. nih.govresearchgate.net The antiplasmodial activity of crude extracts from various plants is often attributed to the presence of flavonoids, alkaloids, and phenolic acids. phytopharmajournal.com
In Vitro Anticancer Activity and Cytotoxicity Studies (Cell Line Based)
The cytotoxic effects of 2-[(4-Ethoxyphenyl)carbamoyl]benzoic acid and its analogs against cancer cells have been a subject of scientific inquiry.
Evaluation on Specific Cancer Cell Lines
Benzoic acid and its derivatives have been evaluated for their cytotoxic effects on a variety of cancer cell lines. In one study, benzoic acid was tested against ten different cancer cell lines, including prostate (PC3), cervical (HeLa), liver (HUH7), colon (CaCO2, HT29, SW48), bone (MG63, A673), pharyngeal (2A3), and lung (CRM612) cancer cells. dergipark.org.trdergipark.org.trresearchgate.net The half-maximal inhibitory concentration (IC50) values after 48 and 72 hours of exposure ranged from 85.54±3.17 to 670.6±43.26 µg/ml across the different cell lines. dergipark.org.tr The most significant effects were observed in the MG63, CRM612, and A673 cell lines. dergipark.org.tr
Furthermore, derivatives of benzoic acid have shown promising anticancer activity. For example, two novel hydroxylated biphenyl (B1667301) compounds demonstrated potent antiproliferative activity against five malignant melanoma cell lines with IC50 values of 1.7 ± 0.5 μM and 2.0 ± 0.7 μM, while showing no toxicity to normal fibroblasts up to 32 µM. mdpi.com These compounds were found to induce apoptosis and cause cell cycle arrest in the G2/M phase. mdpi.com Similarly, two novel synthetic drugs, piperidinyl-diethylstilbestrol and pyrrolidinyl-diethylstilbestrol, exhibited significant dose-dependent cell death in human MCF-7 breast adenocarcinoma cells, with LC50 values of 19.7±0.95 μM and 17.6±0.4 μM, respectively. nih.gov These compounds were also found to arrest the cell cycle at the G0/G1 phase. nih.gov
Mechanisms of Cytotoxicity (e.g., Apoptosis Induction)
The cytotoxic effects of benzoic acid and N-phenylanthranilic acid derivatives are often linked to their ability to induce apoptosis, or programmed cell death. Apoptosis is a crucial process for maintaining tissue homeostasis, and its dysregulation is a hallmark of many diseases, including cancer. nih.gov Chemical agents can trigger apoptosis through various mechanisms, often involving the activation of specific signaling pathways within the cell. nih.govnih.gov
For instance, studies on various cancer cell lines have shown that certain benzoic acid derivatives can induce apoptosis, making them promising candidates for anti-cancer drug development. icm.edu.pl The process of apoptosis is characterized by distinct morphological and biochemical changes, including cell shrinkage, DNA fragmentation, and the formation of apoptotic bodies. nih.gov Flow cytometry is a common technique used to detect and quantify apoptosis in response to chemical treatment. nih.gov While direct evidence for 2-[(4-Ethoxyphenyl)carbamoyl]benzoic acid is not available, its structural similarity to known apoptosis-inducing agents suggests it may also exhibit cytotoxic activity through this mechanism.
Structure-Activity Relationship (SAR) Analysis
The biological potency of a molecule is intrinsically linked to its chemical structure. Structure-Activity Relationship (SAR) analysis is a critical component of drug discovery that seeks to understand how specific structural features of a compound influence its biological activity.
Correlation Between Molecular Structure and Biological Potency
For benzoic acid derivatives, SAR studies have revealed that the nature and position of substituents on the aromatic rings significantly impact their biological effects. icm.edu.pliomcworld.comnih.gov For example, in a series of diphenylamine-based retinoids, modifications to the benzoic acid portion led to the development of agonists, synergists, and even antagonists for the retinoid X receptor (RXR). nih.gov This highlights the sensitivity of biological activity to subtle structural changes. The core scaffold of N-phenylanthranilic acid itself is recognized as a "privileged" pharmacophore, meaning it is a versatile structure that can be modified to interact with a wide range of biological targets. researchgate.net
Impact of Substituent Effects on Bioactivity
The electronic and steric properties of substituents play a crucial role in determining the bioactivity of benzoic acid derivatives. icm.edu.pl The presence of an ethoxy group (-OCH2CH3) at the para-position of the phenyl ring in 2-[(4-Ethoxyphenyl)carbamoyl]benzoic acid is expected to influence its electronic distribution and lipophilicity. Studies on other benzoic acid derivatives have shown that the position of a methyl group, for instance, can alter the bioactivity profile. icm.edu.pl It is plausible that the electron-donating nature of the ethoxy group could modulate the compound's interaction with its biological target. Research on uracil-based benzoic acid derivatives as DPP-4 inhibitors demonstrated that esterification of the carboxyl group could maintain or even improve potency while enhancing pharmacokinetic properties. nih.gov
Identification of Pharmacophoric Features
A pharmacophore is an abstract description of the molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. dovepress.comnih.gov For N-phenylanthranilic acid derivatives, the key pharmacophoric features often include a carboxylic acid group (or a bioisostere like an ester), an amide linkage, and two aromatic rings that can be variously substituted. researchgate.netafjbs.com The carboxylic acid is often crucial for forming hydrogen bonds with the target protein. The amide bond provides structural rigidity and can also participate in hydrogen bonding. The aromatic rings contribute to hydrophobic interactions and can be modified to fine-tune the compound's binding affinity and selectivity. rsc.org
Molecular Docking and Binding Mode Prediction
Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. nih.govitmedicalteam.pl It is a powerful tool for understanding ligand-protein interactions and for virtual screening of potential drug candidates. nih.gov
Ligand-Protein Interaction Profiling
Molecular docking studies on analogs of 2-[(4-Ethoxyphenyl)carbamoyl]benzoic acid have provided insights into their potential binding modes with various protein targets. For example, docking studies of N-phenylanthranilic acid derivatives with DNA gyrase, an important bacterial enzyme, have been used to predict their antibacterial activity. afjbs.comresearchgate.net Similarly, docking of benzoic acid derivatives into the active sites of enzymes like aromatase and dipeptidyl peptidase-4 (DPP-4) has helped to explain their inhibitory activity. nih.govresearchgate.net
These studies typically reveal that the carboxylic acid group of the ligand forms key hydrogen bonds with amino acid residues in the active site of the protein. researchgate.net The aromatic rings often engage in hydrophobic and π-π stacking interactions with the protein. researchgate.net For 2-[(4-Ethoxyphenyl)carbamoyl]benzoic acid, it is predicted that the carboxylic acid would form hydrogen bonds, while the ethoxyphenyl group would occupy a hydrophobic pocket within the binding site of its target protein. The specific interactions would, of course, depend on the particular protein being targeted.
Below is a hypothetical table of potential interactions based on studies of similar compounds:
| Interaction Type | Functional Group on Ligand | Potential Interacting Amino Acid Residues |
| Hydrogen Bonding | Carboxylic Acid (-COOH) | Arginine, Lysine, Histidine |
| Hydrogen Bonding | Amide (-CONH-) | Aspartate, Glutamate, Serine |
| Hydrophobic Interaction | Phenyl Ring | Leucine, Isoleucine, Valine |
| Hydrophobic Interaction | Ethoxy Group (-OCH2CH3) | Alanine, Phenylalanine, Tryptophan |
| π-π Stacking | Aromatic Rings | Phenylalanine, Tyrosine, Tryptophan |
This table is illustrative and based on general principles of ligand-protein interactions for this class of compounds.
Analytical Chemistry Methodologies for Research
Chromatographic Techniques for Separation and Quantification
Chromatographic techniques are fundamental for separating "2-[(4-Ethoxyphenyl)carbamoyl]benzoic acid" from impurities, metabolites, or other matrix components, and for its precise quantification.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of "2-[(4-Ethoxyphenyl)carbamoyl]benzoic acid". When coupled with Ultraviolet (UV) or Diode-Array Detection (DAD), it provides a robust method for quantification. The chromophores within the molecule allow for sensitive detection at specific wavelengths.
A common application of HPLC is in the determination of the compound in pharmaceutical formulations and for monitoring its stability. For instance, a reversed-phase HPLC method might utilize a C18 column with a mobile phase consisting of an acetonitrile and water mixture, with the UV detector set to a wavelength that maximizes the absorbance of the analyte.
Key Parameters for a Typical HPLC-UV Method:
Column: C18, 4.6 mm x 150 mm, 5 µm
Mobile Phase: Acetonitrile:0.1% Formic acid in water (v/v)
Flow Rate: 1.0 mL/min
Detection: UV at a specified wavelength
Injection Volume: 10 µL
Method validation according to ICH guidelines is crucial and typically includes the assessment of linearity, accuracy, precision, specificity, and robustness.
Ultra-High Performance Liquid Chromatography (UHPLC) offers significant advantages over traditional HPLC, including higher resolution, faster analysis times, and reduced solvent consumption. This is achieved by using columns with smaller particle sizes (<2 µm). For the analysis of "2-[(4-Ethoxyphenyl)carbamoyl]benzoic acid," UHPLC methods can provide rapid quantification, which is particularly beneficial in high-throughput screening environments.
The enhanced resolution of UHPLC is also advantageous for separating the target compound from closely related impurities, which may not be achievable with conventional HPLC.
The coupling of liquid chromatography with mass spectrometry (LC-MS) provides a highly sensitive and selective analytical tool. LC-MS/MS, which involves tandem mass spectrometry, further enhances selectivity and is the gold standard for bioanalytical assays. These techniques are instrumental in determining the levels of "2-[(4-Ethoxyphenyl)carbamoyl]benzoic acid" in complex biological matrices such as plasma, urine, and tissues.
In a typical LC-MS/MS method, the parent ion of the compound is selected in the first mass analyzer, fragmented, and a specific product ion is monitored in the second mass analyzer. This multiple reaction monitoring (MRM) provides excellent specificity and low limits of detection.
Example of LC-MS/MS Parameters:
Ionization Mode: Electrospray Ionization (ESI), often in negative mode
MRM Transition: Monitoring the transition from the precursor ion to a specific product ion.
Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS) combines the benefits of high-resolution separation with sensitive detection, making it a powerful tool for metabolic profiling and impurity identification.
For the highest level of accuracy and precision in quantification, Isotope Dilution Liquid Chromatography Mass Spectrometry (ID-LC/MS) is employed. This technique involves the use of a stable isotope-labeled internal standard of "2-[(4-Ethoxyphenyl)carbamoyl]benzoic acid". Because the internal standard is chemically identical to the analyte, it co-elutes and experiences the same ionization efficiency, effectively correcting for matrix effects and variations in instrument response. This makes ID-LC/MS a reference method for the accurate measurement of this compound.
Spectroscopic Techniques for Quantitative Analysis
Spectroscopic methods offer alternative or complementary approaches to chromatographic techniques for the quantitative analysis of "2-[(4-Ethoxyphenyl)carbamoyl]benzoic acid".
Fourier-Transform Infrared (FTIR) spectroscopy can be utilized for the quantitative analysis of "2-[(4-Ethoxyphenyl)carbamoyl]benzoic acid," particularly in solid-state samples or in high-concentration solutions. The technique relies on the principle that the amount of infrared radiation absorbed by the sample at a specific wavelength is proportional to the concentration of the analyte.
For quantitative analysis, a calibration curve is constructed by measuring the absorbance of a series of standards of known concentration at a characteristic vibrational frequency of the molecule, such as the carbonyl (C=O) stretch of the carboxylic acid or amide group.
Characteristic FTIR Absorption Bands:
C=O stretch (amide): ~1650 cm⁻¹
C=O stretch (carboxylic acid): ~1700 cm⁻¹
N-H stretch (amide): ~3300 cm⁻¹
O-H stretch (carboxylic acid): ~2500-3300 cm⁻¹ (broad)
This method is often used for quality control purposes, such as verifying the identity and concentration of the active pharmaceutical ingredient in a formulation.
Method Development and Validation for Research Applications
Method development for a new chemical entity is a critical process to ensure reliable and reproducible data. This typically involves a systematic investigation of various analytical techniques and parameters to achieve the desired performance characteristics. Following development, a thorough validation is performed to demonstrate that the method is suitable for its intended purpose.
Optimization of Chromatographic Parameters (e.g., Mobile Phase, Column)
The development of a chromatographic method, such as High-Performance Liquid Chromatography (HPLC), would be a primary approach for the analysis of 2-[(4-Ethoxyphenyl)carbamoyl]benzoic acid. The optimization process would involve the systematic adjustment of several key parameters to achieve adequate separation and detection.
Column Selection: The choice of the stationary phase is crucial. For a compound with the structural features of 2-[(4-Ethoxyphenyl)carbamoyl]benzoic acid, which includes both polar (carboxylic acid, amide) and non-polar (ethoxyphenyl group, benzoic ring) moieties, a reverse-phase column, such as a C18 or C8, would likely be the initial choice. The particle size and dimensions of the column would be selected based on the desired efficiency and analysis time.
Mobile Phase Composition: The mobile phase composition would be meticulously optimized to achieve the best resolution and peak shape. This would involve evaluating different solvent systems, typically a mixture of an aqueous phase (e.g., water with an acidifier like formic acid or trifluoroacetic acid to control the ionization of the carboxylic acid group) and an organic modifier (e.g., acetonitrile or methanol). A gradient elution, where the proportion of the organic solvent is varied over time, might be employed to ensure the efficient elution of the compound and any potential impurities. The pH of the aqueous phase would also be a critical parameter to control the retention and peak symmetry.
Other Parameters: Other instrumental parameters that would be optimized include the flow rate, column temperature, and injection volume to ensure robustness and reproducibility of the analytical method.
Advanced Material Science and Supramolecular Applications
Supramolecular Chemistry and Co-crystallization
Supramolecular chemistry, the study of systems involving assemblies of molecules connected by non-covalent bonds, is a key area where 2-[(4-Ethoxyphenyl)carbamoyl]benzoic acid shows considerable promise. The ability of this compound to form predictable and stable hydrogen-bonded networks is central to its use in crystal engineering and the formation of co-crystals.
The design of co-crystals containing 2-[(4-Ethoxyphenyl)carbamoyl]benzoic acid is predicated on the principles of molecular recognition and self-assembly, driven by non-covalent interactions. Co-crystals are multi-component crystals in which the constituents are held together in a stoichiometric ratio, primarily through hydrogen bonding. The presence of both a carboxylic acid group (a strong hydrogen bond donor) and an amide group (both a donor and an acceptor) in 2-[(4-Ethoxyphenyl)carbamoyl]benzoic acid makes it an excellent candidate for forming co-crystals with a variety of other molecules, known as co-formers.
While specific studies on co-crystals of 2-[(4-Ethoxyphenyl)carbamoyl]benzoic acid are not extensively documented in publicly available literature, the behavior of analogous compounds, such as other benzoic acid derivatives and benzamides, provides a strong basis for predicting its co-crystallization potential. For instance, research on the co-crystallization of carbamazepine (B1668303) with para-aminosalicylic acid has demonstrated the successful formation of novel cocrystal forms through methods like liquid-assisted grinding and solution crystallization rsc.org. Similarly, theophylline (B1681296) has been shown to form co-crystals with benzoic acid, a process that can be monitored in real-time using techniques like Raman spectroscopy mdpi.com.
The characterization of such co-crystals typically involves a suite of analytical techniques. Single-crystal X-ray diffraction (SC-XRD) is the definitive method for elucidating the precise three-dimensional arrangement of molecules in the crystal lattice. Powder X-ray diffraction (PXRD) is used to confirm the formation of a new crystalline phase, distinct from the starting materials. Spectroscopic methods, such as Fourier-transform infrared (FT-IR) and Raman spectroscopy, are sensitive to changes in hydrogen bonding and can provide evidence of co-crystal formation. Thermal analysis techniques, including differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA), are employed to determine the melting points and thermal stability of the new solid forms.
A hypothetical co-crystal design involving 2-[(4-Ethoxyphenyl)carbamoyl]benzoic acid could pair it with a co-former containing complementary hydrogen bond acceptors, such as a pyridine (B92270) or a pyrimidine (B1678525) derivative. The resulting co-crystal would likely exhibit altered physicochemical properties, such as solubility, melting point, and stability, compared to the individual components.
Table 1: Potential Co-formers for 2-[(4-Ethoxyphenyl)carbamoyl]benzoic Acid and Expected Hydrogen Bonding Motifs
| Co-former Class | Example Co-former | Potential Hydrogen Bonding Interaction |
| Pyridines | Isonicotinamide (B137802) | Carboxylic acid...Pyridine nitrogen; Amide...Amide |
| Pyrimidines | 6-Methyluracil | Carboxylic acid...Amide |
| Dicarboxylic Acids | Glutaric Acid | Carboxylic acid...Carboxylic acid; Amide...Carboxylic acid |
| Hydroxybenzoic Acids | 4-Hydroxybenzoic Acid | Carboxylic acid...Carboxylic acid; Carboxylic acid...Phenol |
This predictive approach, grounded in the extensive research on related systems, underscores the potential of 2-[(4-Ethoxyphenyl)carbamoyl]benzoic acid as a versatile building block in the field of crystal engineering.
Hydrogen bonding is the primary directional force responsible for the assembly of 2-[(4-Ethoxyphenyl)carbamoyl]benzoic acid into supramolecular structures. The molecule's carboxylic acid and amide groups are key players in forming robust and predictable hydrogen bond patterns, often referred to as synthons.
In the solid state, carboxylic acids commonly form centrosymmetric dimers through a pair of O-H···O hydrogen bonds, a motif described by the graph-set notation R²₂(8). The amide group can also form dimers or catemers (chains) via N-H···O hydrogen bonds. In the context of 2-[(4-Ethoxyphenyl)carbamoyl]benzoic acid, intramolecular hydrogen bonding between the carboxylic acid proton and the amide carbonyl oxygen is also possible, which would influence the conformation of the molecule and its availability for intermolecular interactions.
Studies on related N-arylbenzamides have highlighted the critical role of hydrogen bonds in directing their self-organization rsc.org. The interplay between N-H···O bonds and other interactions, such as π-π stacking, dictates the final crystal packing. In co-crystals of isonicotinamide and nicotinamide (B372718) with carboxylic acids, a preference for the formation of an acid-pyridine heterosynthon has been observed, though the acid-amide synthon is also a common and energetically favorable interaction brad.ac.uk.
The analysis of hydrogen bonding motifs in the crystal structures of zinc(II) chloride complexes with various benzamides reveals a diversity of patterns, including both N-H···O and N-H···Cl interactions, leading to the formation of extended networks nih.gov. This illustrates the adaptability of the amide group in forming hydrogen bonds with different acceptor types.
Table 2: Common Hydrogen Bond Synthons in Carboxylic Acid and Amide Containing Compounds
| Synthon Type | Description | Graph-Set Notation |
| Carboxylic Acid Dimer | A pair of carboxylic acid molecules linked by two O-H···O hydrogen bonds. | R²₂(8) |
| Amide Dimer | A pair of amide molecules linked by two N-H···O hydrogen bonds. | R²₂(8) |
| Amide Catemer | A chain of amide molecules linked by single N-H···O hydrogen bonds. | C(4) |
| Acid-Pyridine Heterosynthon | A carboxylic acid molecule hydrogen-bonded to the nitrogen atom of a pyridine ring. | D |
| Acid-Amide Heterosynthon | A carboxylic acid molecule hydrogen-bonded to the carbonyl oxygen of an amide group, and the amide N-H hydrogen-bonded to the carboxylic acid carbonyl. | R²₂(8) |
Catalysis
The functional groups present in 2-[(4-Ethoxyphenyl)carbamoyl]benzoic acid also suggest its potential utility in the field of catalysis. The carboxylic acid moiety can act as a Brønsted acid, while the amide and aromatic rings could serve as coordinating sites for metal catalysts or as structural components in organocatalysts.
While direct studies of 2-[(4-Ethoxyphenyl)carbamoyl]benzoic acid as an organocatalyst are not prominent, research on simpler benzoic acid derivatives has shown their efficacy in various transformations. Benzoic acid itself has been identified as an efficient organocatalyst for the ring-opening polymerization (ROP) of lactones and lactides umons.ac.beresearchgate.net. In this context, the carboxylic acid is proposed to act as a bifunctional catalyst, activating the monomer via hydrogen bonding to the carbonyl group, while the conjugate base activates the initiator or propagating chain end umons.ac.be.
Given the presence of a carboxylic acid group, 2-[(4-Ethoxyphenyl)carbamoyl]benzoic acid could potentially catalyze similar reactions. The electronic nature of the substituents on the aromatic rings could modulate the acidity of the carboxylic acid and, consequently, its catalytic activity. The ethoxy group is electron-donating, which would decrease the acidity of the carboxylic acid compared to unsubstituted benzoic acid, potentially impacting its catalytic efficiency.
In heterogeneous catalysis, a catalyst exists in a different phase from the reactants, offering advantages such as ease of separation and recyclability baranlab.orgacs.org. 2-[(4-Ethoxyphenyl)carbamoyl]benzoic acid could be utilized in heterogeneous catalysis in several ways. It could be anchored to a solid support, such as silica (B1680970) or a polymer resin, through its carboxylic acid or aromatic rings. The supported molecule could then act as a ligand for a catalytically active metal center.
The development of metal-organic frameworks (MOFs) offers another avenue for the application of this compound in heterogeneous catalysis. MOFs are crystalline materials constructed from metal ions or clusters linked by organic ligands. Benzoic acid and its derivatives are common linkers in the synthesis of MOFs. For instance, iron-based MOFs utilizing 1,3,5-benzenetricarboxylic acid have been shown to be effective heterogeneous catalysts for various organic transformations researchgate.net. By analogy, 2-[(4-Ethoxyphenyl)carbamoyl]benzoic acid could be employed as a functional linker in the design of novel MOFs with tailored pore sizes and catalytic properties. The amide and ethoxy groups would be exposed within the pores of the MOF, potentially influencing the selectivity of catalytic reactions.
The use of solid acid catalysts is also an important area of heterogeneous catalysis, particularly for processes like biodiesel production mdpi.com. While simple sulfonic acid-functionalized materials are common, the use of carboxylic acid-bearing solids is also explored. The acidity and textural properties of such catalysts are crucial for their activity and reusability mdpi.com.
Photocatalysis utilizes light to drive chemical reactions in the presence of a photocatalyst. While there is no direct evidence of the photocatalytic activity of 2-[(4-Ethoxyphenyl)carbamoyl]benzoic acid itself, its aromatic structure suggests potential relevance in this field. Aromatic carboxylic acids can be the products of visible-light-driven photocatalytic carboxylation of aromatic compounds with CO₂, a green and sustainable approach to their synthesis researchgate.netrsc.org.
Conversely, aromatic compounds can be substrates for photocatalytic degradation. The photocatalytic oxidation of aromatic alcohols to aldehydes using TiO₂ is a well-studied process, where the selectivity can be influenced by the presence of other molecules researchgate.net.
More relevant to the potential of 2-[(4-Ethoxyphenyl)carbamoyl]benzoic acid is its possible role as a photosensitizer or as a component in a larger photocatalytic system. Aromatic amides and carboxylic acids can absorb UV or visible light, leading to an excited state. This excited molecule could then participate in energy or electron transfer processes with other molecules, initiating a chemical reaction. For example, a strategy for the visible-light-induced photocatalytic synthesis of dihydrochalcones involves the coupling of benzoic acid derivatives with alkenes acs.org. This suggests that the benzoic acid moiety in the title compound could be activated under photocatalytic conditions to participate in radical-based C-C bond-forming reactions.
Furthermore, iodoplumbate hybrids incorporating aromatic species have been shown to act as heterogeneous photocatalysts for the degradation of dye wastewater under visible light irradiation rsc.org. This highlights the potential for incorporating aromatic molecules like 2-[(4-Ethoxyphenyl)carbamoyl]benzoic acid into inorganic frameworks to create novel photocatalytic materials.
Future Research Directions and Perspectives
Development of Novel Synthetic Methodologies
The synthesis of N-aryl-substituted phthalamic acids, such as 2-[(4-Ethoxyphenyl)carbamoyl]benzoic acid, traditionally involves the condensation of an anhydride (B1165640) with an aniline (B41778). However, future research could focus on developing more efficient, sustainable, and versatile synthetic routes.
Modern synthetic chemistry offers several avenues for the amidation of carboxylic acids. acs.org Catalytic methods that avoid the use of stoichiometric activating agents are particularly attractive as they reduce waste and improve atom economy. mdpi.com For instance, the use of boronic acid derivatives or other Lewis acid catalysts has shown promise in facilitating the direct amidation of carboxylic acids with amines under milder conditions. mdpi.com Microwave-assisted organic synthesis is another area that could significantly accelerate the synthesis of 2-[(4-Ethoxyphenyl)carbamoyl]benzoic acid and its analogs, often leading to higher yields and shorter reaction times. mdpi.com
Future synthetic research could explore the following:
Catalytic Direct Amidation: Investigating a range of catalysts, such as those based on boron acs.orgmdpi.com, zirconium, or other transition metals, for the direct coupling of phthalic anhydride or phthalic acid with 4-ethoxyaniline.
Flow Chemistry: Developing continuous flow processes for the synthesis, which can offer better control over reaction parameters, improved safety, and easier scalability.
Green Solvents: Exploring the use of environmentally benign solvents to replace traditional organic solvents.
Atroposelective Synthesis: For sterically hindered analogs, developing N-heterocyclic carbene (NHC)-catalyzed atroposelective methods could provide access to enantiomerically pure N-aryl phthalimides, which may exhibit unique biological activities. nih.gov
A comparative table of potential synthetic methods is presented below:
| Synthetic Method | Potential Advantages | Key Research Focus |
| Catalytic Direct Amidation | High atom economy, reduced waste, milder conditions. mdpi.commdpi.com | Catalyst screening and optimization. |
| Microwave-Assisted Synthesis | Rapid reaction times, increased yields. mdpi.com | Optimization of microwave parameters. |
| Flow Chemistry | Enhanced process control, scalability, and safety. | Reactor design and optimization of flow conditions. |
Exploration of Undiscovered Biological Targets (in vitro)
The structural components of 2-[(4-Ethoxyphenyl)carbamoyl]benzoic acid suggest a variety of potential biological activities. Benzoic acid and its derivatives are known to possess antimicrobial and antifungal properties. berkeley.eduresearchgate.netijcrt.org Similarly, many N-aryl compounds exhibit a broad spectrum of biological effects, including anti-inflammatory and antibacterial activities. nih.govmdpi.com
Future in vitro research should aim to screen 2-[(4-Ethoxyphenyl)carbamoyl]benzoic acid and a library of its derivatives against a diverse panel of biological targets. This could include:
Antimicrobial Assays: Testing against a range of pathogenic bacteria and fungi, including drug-resistant strains. For example, a related compound, N-(1-carboxy-ethyl)-phthalamic acid, has shown potent activity against ciprofloxacin-resistant Salmonella enterica. nih.gov
Enzyme Inhibition Assays: Screening against enzymes implicated in various diseases, such as cyclooxygenases (COX-1 and COX-2) for anti-inflammatory potential, or other enzymes relevant to cancer or metabolic disorders.
Proteostasis Network Modulation: Investigating the compound's ability to modulate cellular protein degradation systems, a target for anti-aging interventions. Benzoic acid derivatives have been shown to activate the autophagy-lysosome pathway. mdpi.com
Antiviral Screening: Evaluating the compound's efficacy against a panel of viruses.
A hypothetical screening cascade could be structured as follows:
| Screening Stage | Assay Type | Potential Targets |
| Primary Screening | Broad-spectrum antimicrobial assays | Staphylococcus aureus, Escherichia coli, Candida albicans |
| Secondary Screening | Enzyme inhibition assays | COX-1, COX-2, various proteases |
| Target Deconvolution | Proteomics and transcriptomics | Identification of specific molecular targets |
Advanced Computational Modeling and Simulations
Computational chemistry can provide profound insights into the structure-activity relationships (SAR) of 2-[(4-Ethoxyphenyl)carbamoyl]benzoic acid and guide the design of more potent and selective analogs.
Future computational studies could include:
Molecular Docking: Simulating the binding of the compound to the active sites of known biological targets to predict binding affinity and mode of interaction. This can help prioritize compounds for synthesis and biological testing.
Molecular Dynamics (MD) Simulations: Simulating the dynamic behavior of the compound and its complex with a biological target over time to assess the stability of the interaction and identify key residues involved in binding.
Quantum Mechanical (QM) Calculations: Investigating the electronic properties of the molecule to understand its reactivity and the mechanism of its interaction with biological targets. A computational study on the related N-phenylphthalimide formation has demonstrated the power of such methods. mdpi.com
ADMET Prediction: Using computational models to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of the compound, which is crucial for its development as a potential therapeutic agent.
Innovative Applications in Material Science
The aromatic and dicarboxylic acid amide nature of 2-[(4-Ethoxyphenyl)carbamoyl]benzoic acid makes it a candidate for applications in material science. Aromatic amides are known for their thermal stability and are used in the synthesis of high-performance polymers. numberanalytics.com
Future research in this area could focus on:
Polymer Synthesis: Investigating the use of 2-[(4-Ethoxyphenyl)carbamoyl]benzoic acid as a monomer or an additive in the synthesis of novel polymers. Its structure could impart specific properties such as thermal stability, flame retardancy, or specific optical properties.
Organic Electronics: Exploring the potential of the compound and its derivatives in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or as components of organic field-effect transistors (OFETs), given the prevalence of aromatic structures in these applications.
Supramolecular Chemistry: Studying the self-assembly of the molecule through hydrogen bonding and π-π stacking interactions to form well-defined nanostructures, such as gels, liquid crystals, or porous materials, with potential applications in sensing or catalysis. Hydroxyaromatic carboxylic acids are known to be useful in the production of various materials. researchgate.net
Integration of Multi-Disciplinary Approaches
A comprehensive understanding of the potential of 2-[(4-Ethoxyphenyl)carbamoyl]benzoic acid can only be achieved through the integration of multiple scientific disciplines. A collaborative approach involving organic chemists, biochemists, computational chemists, and material scientists will be essential to fully explore the promise of this compound. nih.gov
A multidisciplinary research workflow could be envisioned as:
Synthesis and Computational Design: Organic chemists, guided by computational predictions, would synthesize the target compound and a library of its derivatives.
In Vitro Screening: Biochemists and pharmacologists would then screen these compounds for biological activity against a range of targets.
Material Characterization: Material scientists would investigate the physical and chemical properties of the compounds and their potential for incorporation into advanced materials.
Iterative Refinement: The results from biological testing and material characterization would feed back into the design and synthesis of new and improved analogs, creating a cycle of innovation.
By pursuing these future research directions, the scientific community can unlock the full potential of 2-[(4-Ethoxyphenyl)carbamoyl]benzoic acid and its derivatives, paving the way for new discoveries in medicine, material science, and beyond.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
